molecular formula C6H14OS B7884242 3-Mercaptohexanol, (S)- CAS No. 90180-90-8

3-Mercaptohexanol, (S)-

Cat. No.: B7884242
CAS No.: 90180-90-8
M. Wt: 134.24 g/mol
InChI Key: TYZFMFVWHZKYSE-LURJTMIESA-N
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Description

3-Mercaptohexanol, (S)-: is an organic compound with the molecular formula C6H14OS . It is a thiol, which means it contains a sulfur-hydrogen (SH) group, and an alcohol, containing a hydroxyl (OH) group. This compound is known for its distinctive odor, often described as sulfurous and fruity. It is commonly found in various grape juices and wines, contributing to their aroma profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Mercaptohexanol can be synthesized through several methods. One common synthetic route involves the reaction of 1-hexene with hydrogen sulfide (H2S) in the presence of a catalyst to form 3-mercapto-1-hexene. This intermediate is then subjected to hydrolysis to yield 3-mercaptohexanol. The reaction conditions typically involve moderate temperatures and pressures to facilitate the addition of H2S to the alkene .

Industrial Production Methods: In industrial settings, 3-mercaptohexanol is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is carefully controlled to optimize yield and purity, and the product is purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Mercaptohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding thiol.

    Substitution: Halides, esters.

Scientific Research Applications

3-Mercaptohexanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its role in biological systems, particularly in the context of its odorant properties and interactions with olfactory receptors.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the flavor and fragrance industry to impart specific aromas to products

Mechanism of Action

The mechanism of action of 3-mercaptohexanol involves its interaction with molecular targets such as olfactory receptors. The thiol group is responsible for its strong odor, which is detected by specific receptors in the olfactory system. The compound’s effects are mediated through the activation of these receptors, leading to the perception of its characteristic sulfurous and fruity aroma .

Comparison with Similar Compounds

  • 3-Mercapto-1-hexanol
  • 3-Mercaptohexyl acetate
  • 6-Mercapto-1-hexanol
  • 4-Methyl-4-mercaptopentan-2-one
  • 11-Mercapto-1-undecanol

Comparison: 3-Mercaptohexanol is unique due to its specific combination of a thiol and an alcohol group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a lower molecular weight and a more pronounced odor profile, making it particularly valuable in the flavor and fragrance industry .

Properties

IUPAC Name

(3S)-3-sulfanylhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZFMFVWHZKYSE-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CCO)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428141
Record name UNII-N74437J364
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90180-90-8
Record name 3-Mercaptohexanol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090180908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-N74437J364
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-MERCAPTOHEXANOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N74437J364
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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